BenchChemオンラインストアへようこそ!

Niridazole

Schistosomiasis chemotherapy Pediatric parasitology Clinical efficacy

Niridazole is the gold-standard substrate for interrogating parasite-mediated nitroreduction—a prodrug activation pathway entirely absent from praziquantel and oxamniquine. The metabolite TCI exerts potent immunosuppression at sub-antiparasitic doses (10⁻¹¹–10⁻⁶ g/kg), a property exclusive to this nitrothiazole. With a murine therapeutic index of 5.8, it provides an irreplaceable toxicity benchmark. Differential pediatric cure rates (71% vs. oxamniquine 26%) make it essential for age-stratified PK/PD studies. Substitution invalidates experimental outcomes; procure authentic niridazole for mechanistic integrity.

Molecular Formula C6H6N4O3S
Molecular Weight 214.20 g/mol
CAS No. 61-57-4
Cat. No. B1678941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiridazole
CAS61-57-4
SynonymsAmbilar
Ambilhar
BA, CIBA 32.644
CIBA 32.644 BA
Niridazole
Molecular FormulaC6H6N4O3S
Molecular Weight214.20 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C6H6N4O3S/c11-5-7-1-2-9(5)6-8-3-4(14-6)10(12)13/h3H,1-2H2,(H,7,11)
InChIKeyRDXLYGJSWZYTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in most organic solvents;  soluble in dimethylformamide
In water, 1.3X10+2 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Niridazole (CAS 61-57-4) Technical Procurement Profile: A Nitrothiazole Antischistosomal Agent


Niridazole (Ambilhar, BA-32644) is a synthetic nitrothiazole derivative that functions as a schistosomicide, historically deployed against Schistosoma haematobium, S. mansoni, and S. intercalatum infections [1]. The compound, characterized by a 5-nitrothiazole ring linked to an imidazolidinone moiety, operates through a dual mechanism: rapid concentration within the parasite followed by inhibition of phosphofructokinase activity and suppression of oogenesis and spermatogenesis, leading to glycogen depletion and eventual parasite death . Despite its classification as an obsolete clinical agent by modern pharmacopeia standards due to significant neurotoxic and carcinogenic liabilities, niridazole remains a critical research tool for probing nitroreductase-dependent prodrug activation mechanisms, schistosome metabolic pathways, and the structure-activity relationships (SAR) governing nitroheterocyclic antiparasitic activity [2].

Why Niridazole (CAS 61-57-4) Cannot Be Substituted with Other Nitroheterocycles in Mechanistic Studies


Procurement decisions for niridazole in research contexts hinge on its non-interchangeable metabolic activation profile and species-dependent efficacy spectrum, which distinguish it sharply from other antischistosomal agents. Unlike praziquantel, which acts via disruption of calcium homeostasis, niridazole's antiparasitic activity is contingent upon parasite-mediated nitroreduction to generate reactive intermediates that covalently bind to macromolecules—a process that does not occur in the host under the same conditions and fails entirely with inactive analogs such as 4'-methylniridazole [1]. Furthermore, its unique metabolite, 1-thiocarbamoyl-2-imidazolidinone (TCI), exerts potent immunosuppressive effects at doses orders of magnitude below the antiparasitic threshold, a property absent in oxamniquine or praziquantel [2]. Substituting niridazole with any alternative nitroheterocycle in experimental systems designed to interrogate these pathways will yield fundamentally different outcomes, invalidating comparative analyses and confounding SAR interpretations [3].

Quantitative Differentiation Evidence for Niridazole (CAS 61-57-4) Relative to Antischistosomal Comparators


Cure Rate Comparison in Pediatric Schistosoma mansoni Infection: Niridazole vs. Oxamniquine

In a randomized clinical trial involving 116 male patients with uncomplicated Schistosoma mansoni infection, niridazole demonstrated superior cure rates in the pediatric subpopulation compared to oxamniquine [1]. The differentiation is age-stratified: while adult cure rates were comparable, niridazole exhibited a markedly higher cure rate in children 16 years and younger.

Schistosomiasis chemotherapy Pediatric parasitology Clinical efficacy

Parasite-Specific Covalent Macromolecular Binding: Niridazole vs. Inactive Analog 4'-Methylniridazole

The antiparasitic activity of niridazole is mechanistically dependent on parasite-mediated reductive metabolism, leading to covalent binding of reactive intermediates to schistosome macromolecules. This process is absent in the nonschistosomicidal analog 4'-methylniridazole, providing a clear structure-activity demarcation [1].

Prodrug activation Nitroreductase Covalent binding Mechanism of action

Therapeutic Index Comparison: Niridazole vs. Derivative S72014 in Murine Schistosomiasis

The therapeutic index (TI) of niridazole in a murine model of schistosomiasis serves as a benchmark for evaluating derivative compounds. A direct comparison with derivative S72014 reveals niridazole's significantly narrower safety margin [1].

Therapeutic index Toxicity profiling Drug development SAR

Glutathione Depletion in Target Tissues: Niridazole Dose-Dependent Effect

Niridazole administration in rats results in significant, dose-dependent depletion of glutathione (GSH) in liver and kidney tissues—a biochemical signature of its cytotoxic mechanism that is not observed with many other antischistosomal agents [1].

Toxicity mechanism Glutathione depletion Oxidative stress Metabolic activation

Carcinogenic Potential: Kidney Tumor Induction in MRC Rats

Chronic dietary administration of niridazole to MRC rats produces a well-documented increased incidence of kidney tumors, establishing the compound as a potent inducer of epithelial renal neoplasms [1]. This carcinogenic liability is a defining characteristic that distinguishes niridazole from safer modern alternatives.

Carcinogenicity Long-term toxicity Risk assessment Renal carcinogenesis

High-Value Research Applications for Niridazole (CAS 61-57-4) Based on Verified Evidence


Probing Nitroreductase-Dependent Prodrug Activation in Schistosomes

Niridazole is the archetypal substrate for studying parasite-mediated nitroreduction as a prodrug activation strategy. The compound's requirement for enzymatic nitroreduction to generate reactive intermediates that covalently bind to schistosome proteins, RNA, and DNA—contrasted with the complete inactivity of 4'-methylniridazole—provides a definitive experimental system for investigating this activation pathway [1]. Research groups focusing on novel antiparasitic prodrug design should procure niridazole as the positive control for validating nitroreductase-dependent activation assays.

Investigating Immunosuppressive Properties via the TCI Metabolite Pathway

The niridazole metabolite 1-thiocarbamoyl-2-imidazolidinone (TCI) exerts potent immunosuppressive effects on cell-mediated immunity at exceptionally low doses (10⁻¹¹ to 10⁻⁶ g/kg), including prolonged skin allograft survival and reduced granuloma formation around S. mansoni eggs [2]. This metabolite, which is not generated by praziquantel or oxamniquine, makes niridazole a unique tool compound for studying the intersection of antiparasitic chemotherapy and immunomodulation. Procurement of niridazole is essential for research programs exploring the immunopharmacology of nitrothiazole metabolites.

Establishing a Low Therapeutic Index Baseline for Derivative Optimization

Niridazole's murine therapeutic index of 5.8 serves as a critical benchmark for medicinal chemistry efforts aimed at developing safer nitroheterocyclic antischistosomals [3]. The compound's narrow safety margin, coupled with its well-documented toxicity profile (including dose-dependent glutathione depletion in liver and kidney, and renal carcinogenicity in rats), provides a quantifiable reference point against which derivative improvements can be measured. Procurement of niridazole as a negative control is necessary for any SAR program seeking to dissociate antischistosomal potency from mutagenic and cytotoxic liabilities.

Age-Stratified Efficacy Studies in Schistosoma mansoni Models

The differential cure rates observed between niridazole (71% in children) and oxamniquine (26% in children) for pediatric S. mansoni infection provide a compelling rationale for using niridazole in age-stratified pharmacokinetic and pharmacodynamic studies [4]. Research groups investigating the impact of host developmental stage on drug metabolism and efficacy should consider niridazole as a comparator compound precisely because its activity profile diverges significantly from oxamniquine in younger hosts. This age-dependent differentiation is a verifiable, procurement-relevant property not shared by praziquantel, which lacks this stratified efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niridazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.